molecular formula C13H18N4O4 B1406892 Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate CAS No. 1549895-14-8

Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate

Cat. No. B1406892
CAS RN: 1549895-14-8
M. Wt: 294.31 g/mol
InChI Key: LQKXIROOZYTZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate” is a chemical compound with the molecular formula C13H18N4O4 . It has a molecular weight of 294.31 .


Physical And Chemical Properties Analysis

“Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate” has a molecular weight of 294.31 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate and its derivatives have been studied for their potential in treating neurological disorders. Research indicates that certain compounds synthesized from similar structures exhibit anticonvulsant and antinociceptive properties. These compounds combine elements of known antiepileptic drugs like ethosuximide and levetiracetam, showing promise in preclinical seizure models and pain response reduction in animal studies (Kamiński et al., 2016).

Herbicidal Activities

Research into the herbicidal applications of related compounds has shown that some derivatives of Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate demonstrate significant herbicidal activity. These compounds have been tested on various plants, with some showing comparable effectiveness to commercial herbicides (Zhihong Xu et al., 2017).

Antimicrobial and Antiviral Activities

Compounds related to Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate have been synthesized and tested for their antimicrobial and antiviral properties. Studies indicate that certain derivatives show promising activity against microbial pathogens and viruses like Tobacco mosaic virus, highlighting their potential in developing new antimicrobial and antiviral agents (Reddy et al., 2013).

Anti-Inflammatory Activity

Synthesized derivatives of Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate have been evaluated for their anti-inflammatory properties. Research indicates that some of these compounds exhibit significant in-vitro and in-vivo anti-inflammatory effects, suggesting their potential use in treating inflammation-related conditions (Ahmed et al., 2017).

properties

IUPAC Name

methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-21-12(18)4-6-15-7-9-16(10-8-15)13-11(17(19)20)3-2-5-14-13/h2-3,5H,4,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKXIROOZYTZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.